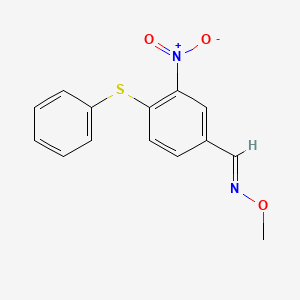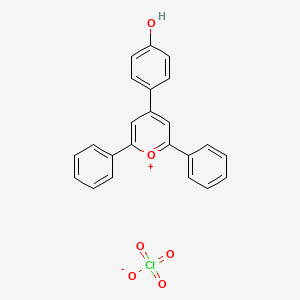
4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate is a complex organic compound characterized by its unique molecular structure, which includes a pyran ring substituted with hydroxyphenyl and phenyl groups, and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate typically involves multiple steps, starting with the formation of the pyran ring One common approach is the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of an acid catalyst to form the pyran ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyran ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pyran derivatives.
Substitution: Formation of substituted pyran compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate can be used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes can provide insights into enzyme mechanisms and potential therapeutic applications.
Medicine: In medicine, this compound may have potential as a drug candidate. Its interactions with biological targets can be explored for the development of new pharmaceuticals.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mécanisme D'action
The mechanism by which 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenyl)-2-butanone: A related compound with a similar hydroxyphenyl group but a different core structure.
Pyranylium salts: Other pyran derivatives with different substituents.
Uniqueness: 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate is unique due to its specific combination of hydroxyphenyl and phenyl groups on the pyran ring, as well as the presence of the perchlorate anion. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
4-(2,6-diphenylpyrylium-4-yl)phenol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2.ClHO4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMOSVFTSRUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2796786.png)
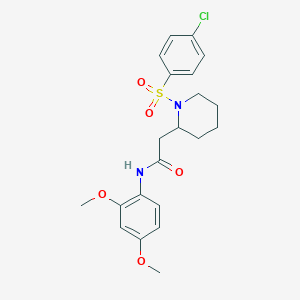
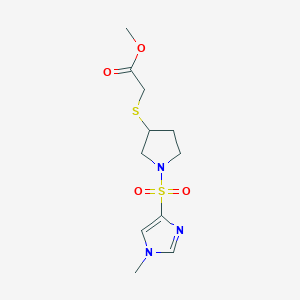
![2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2796789.png)
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2796790.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2796791.png)
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2796801.png)
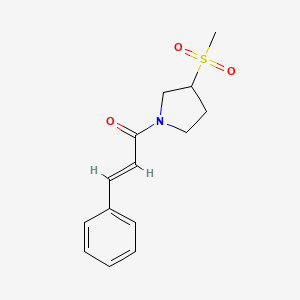
![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)
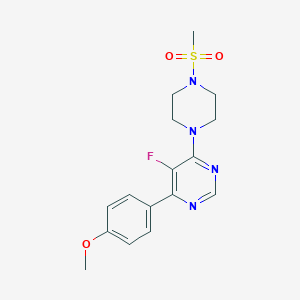
![3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2796808.png)
